Technical Data Sheet: Methyl 4-acetamido-5-chloro-2-methoxybenzoate
The following technical guide provides an in-depth analysis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 4093-31-6). CRITICAL DISAMBIGUATION NOTICE: The CAS number provided (4093-31-6 ) corresponds to Methyl 4-a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 4093-31-6).
CRITICAL DISAMBIGUATION NOTICE:
The CAS number provided (4093-31-6 ) corresponds to Methyl 4-acetamido-5-chloro-2-methoxybenzoate , a critical impurity standard for the drug Metoclopramide .
[1] The chemical name provided in your query, N-(3-acetyl-4-methoxyphenyl)acetamide, refers to a different compound (CAS 51410-09-4).
[2] In accordance with standard scientific data sheet protocols, this guide prioritizes the CAS identifier (4093-31-6) as the definitive subject. A comparative summary of the named compound is provided in Appendix A for completeness.
CAS: 4093-31-6 | Standard: Metoclopramide Impurity B (EP/USP)[1][3]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound serves as a primary reference standard in the quality control of Metoclopramide, a dopamine D2 antagonist. It represents a key intermediate "leak" or side-reaction product where the methyl ester fails to convert to the final amide or forms via methanolysis.
Nomenclature & Identifiers
Identifier Type
Designation
IUPAC Name
Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Common Name
Metoclopramide Impurity B
CAS Number
4093-31-6
Molecular Formula
C₁₁H₁₂ClNO₄
Molecular Weight
257.67 g/mol
SMILES
COC(=O)C1=CC(Cl)=C(NC(C)=O)C=C1OC
Physical Properties
Property
Value
Experimental Condition
Appearance
White to off-white crystalline powder
Ambient
Melting Point
153 – 156 °C
Capillary method
Solubility
Soluble in DMSO, DMF; Slightly soluble in Methanol
25 °C
pKa
~13.16 (Amide N-H)
Predicted
LogP
1.49
Hydrophobicity index
Synthetic Pathways & Manufacturing[14][15]
The synthesis of CAS 4093-31-6 is typically achieved via the regioselective chlorination of the acetamido-benzoate precursor. This route mimics the industrial production of Metoclopramide, ensuring the impurity profile matches real-world samples.
Primary Synthetic Route: NCS Chlorination
The most robust protocol involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate using N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF. This method avoids the harsh conditions of sulfuryl chloride, preserving the ester and amide functionalities.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway for CAS 4093-31-6 via electrophilic aromatic chlorination.
Detailed Protocol (Self-Validating)
Dissolution: Dissolve 50 g of Methyl 4-acetamido-2-methoxybenzoate in 136 g of N,N-Dimethylformamide (DMF) under nitrogen atmosphere. Ensure complete dissolution to prevent localized concentration gradients.
Chlorination: Add 50 g of N-Chlorosuccinimide (NCS) portion-wise.
Control Point: Maintain temperature at 40 °C for 5 hours . This low-temperature initiation favors regioselectivity at the C5 position (ortho to the acetamido group) over the C3 position.
Completion: Raise temperature to 65 °C for 4 hours to drive the reaction to completion.
Validation: Monitor by HPLC. The starting material peak (RT ~ relative to method) should be <0.5%.
Crystallization: Cool the mixture to 0 °C . The product precipitates.[4][5]
Purification: Filter the crude solid. Resuspend in deionized water at 50 °C (to remove succinimide byproducts), then cool to 5 °C, filter, and dry.
CAS 4093-31-6 is not a drug itself but a Critical Quality Attribute (CQA) marker. Its presence in Metoclopramide API indicates specific process deviations.
Origin in Metoclopramide Synthesis
Metoclopramide is synthesized by amidating the 4-acetamido-5-chloro-2-methoxybenzoic acid (or ester) with N,N-diethylethylenediamine.
Impurity B Formation: If the starting material is the methyl ester and the amidation is incomplete, or if the acid chloride intermediate reacts with residual methanol during workup, CAS 4093-31-6 is formed.
Regulatory Limit: According to EP/USP monographs, this impurity must be controlled, typically to <0.15% in the final API.
Downstream Signaling/Interaction (Graphviz)
Figure 2: Origin of Impurity B within the Metoclopramide manufacturing process.
Analytical Characterization
To certify CAS 4093-31-6 as a reference standard, the following spectral data must be verified.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆, 400 MHz
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Logic
2.18
Singlet
3H
-NHCOCH ₃
Methyl of acetyl group.
3.82
Singlet
3H
-OCH ₃
Methoxy group at C2.
3.88
Singlet
3H
-COOCH ₃
Methyl ester (deshielded by carbonyl).
7.50
Singlet
1H
Ar-H (C3)
Proton between OMe and Acetamido.
7.95
Singlet
1H
Ar-H (C6)
Proton ortho to ester (deshielded).
9.60
Singlet (br)
1H
-NH -
Amide proton.
HPLC Method (USP Compatible)
Column: C18 (e.g., 4.6 mm × 25 cm, 5 µm).
Mobile Phase: Acetate Buffer (pH 4.5) : Acetonitrile (Gradient).
Detection: UV @ 275 nm.
Retention Time: Impurity B typically elutes after Metoclopramide due to the lack of the polar diamine tail and the presence of the lipophilic methyl ester.
H315/H319: Causes skin and serious eye irritation.
Handling Protocol:
Engineering Controls: Use a fume hood when handling powder to avoid inhalation.
PPE: Nitrile gloves (0.11 mm thickness), safety goggles, and N95 particulate respirator.
Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container. Protect from light and moisture to prevent hydrolysis of the ester.
Appendix A: Comparative Profile (Name Mismatch)
For researchers specifically interested in the name provided in the query, rather than the CAS:
Feature
Subject of Guide (CAS 4093-31-6)
Named Compound (CAS 51410-09-4)
Name
Methyl 4-acetamido-5-chloro-2-methoxybenzoate
N-(3-acetyl-4-methoxyphenyl)acetamide
Structure
Benzoate Ester + Chlorine
Acetophenone (Ketone) + No Chlorine
Primary Use
Metoclopramide Impurity Standard
Intermediate for Acebutolol/Phenone drugs
Key Functional Groups
Methyl Ester, Chlorine, Acetamide
Acetyl (Ketone), Acetamide, Methoxy
References
European Pharmacopoeia (Ph. Eur.). Metoclopramide Hydrochloride Monograph. 10th Edition. (Defines Impurity B standards).
ChemicalBook . Methyl 4-acetamido-5-chloro-2-methoxybenzoate Synthesis & Properties. Available at:
PubChem . Compound Summary for CID 77721 (Metoclopramide Impurity B). National Library of Medicine. Available at:
U.S. Pharmacopeia (USP). Metoclopramide Related Compound B Reference Standard.
Wang, N. et al. "An efficient chiral synthesis of (R)-acebutolol intermediates." Science in China Series B: Chemistry, 2008.[10] (Reference for the comparative synthesis of the acetyl-methoxyphenyl derivatives).
molecular structure and weight of N-(3-acetyl-4-methoxyphenyl)acetamide
This technical guide details the molecular structure, physicochemical properties, and synthesis of N-(3-acetyl-4-methoxyphenyl)acetamide (CAS 51410-09-4), a critical intermediate in the pharmaceutical synthesis of beta-b...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular structure, physicochemical properties, and synthesis of N-(3-acetyl-4-methoxyphenyl)acetamide (CAS 51410-09-4), a critical intermediate in the pharmaceutical synthesis of beta-blockers such as Acebutolol.
Molecular Identity & Weight
N-(3-acetyl-4-methoxyphenyl)acetamide is a di-substituted acetanilide derivative characterized by the presence of both an acetamide and an acetyl functional group on a 4-methoxy-substituted benzene ring.[1][2]
For high-precision analytical applications (e.g., HRMS), the distinction between average and monoisotopic mass is critical.
Mass Type
Value (Da or g/mol )
Calculation Basis
Average Molecular Weight
207.23 g/mol
Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).
Monoisotopic Mass
207.0895 Da
Based on primary isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Exact Mass
207.089543 Da
High-resolution calculation.
Structural Architecture & Physicochemical Profile
Structural Analysis
The molecule is built upon a 1,3,4-trisubstituted benzene scaffold. The regiochemistry is defined by the directing effects of the substituents during synthesis:
Position 1 (Acetamido Group): A moderate activating group (-NHCOCH₃) that directs ortho/para.
Position 4 (Methoxy Group): A strong activating group (-OCH₃) that directs ortho/para.
Position 3 (Acetyl Group): The electron-withdrawing acetyl group (-COCH₃) is introduced at position 3. This regioselectivity is governed by the stronger directing power of the methoxy group relative to the acetamido group, directing the incoming electrophile to its ortho position (C3).
Physicochemical Properties
Property
Data
Context
Physical State
Solid (Crystalline powder)
Typically white to off-white.
Melting Point
150–152 °C
Range varies slightly by purity/polymorph; typically higher than the precursor p-acetanisidide (~127°C).
Solubility
DMSO, Methanol, DCM
Limited solubility in water; soluble in polar organic solvents.
LogP (Predicted)
~1.2
Moderate lipophilicity, suitable for membrane permeability.
Synthesis & Reaction Pathways[9][10]
The synthesis of N-(3-acetyl-4-methoxyphenyl)acetamide is a classic example of Friedel-Crafts Acylation applied to an activated aromatic system. The workflow typically begins with p-anisidine.
Synthetic Workflow (Step-by-Step)
Protection (Acetylation): p-Anisidine is reacted with acetic anhydride to protect the amine, forming N-(4-methoxyphenyl)acetamide (p-acetanisidide). This prevents the amine from poisoning the Lewis acid catalyst in the next step.
Acylation (Friedel-Crafts): The protected intermediate is treated with acetyl chloride in the presence of a Lewis acid catalyst (Aluminum Chloride, AlCl₃).[3][4]
Mechanism:[4][5][6] The AlCl₃ complexes with the acetyl chloride to generate an acylium ion (CH₃C≡O⁺). The electron-rich ring attacks this electrophile.
Regioselectivity: The -OCH₃ group at C4 directs the incoming acetyl group to the ortho position (C3), yielding the target molecule.
Reaction Pathway Diagram
Caption: Synthetic route from p-anisidine to N-(3-acetyl-4-methoxyphenyl)acetamide via Friedel-Crafts acylation.
Analytical Profiling (Characterization)[10]
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR (¹H-NMR)
Predicted shifts in DMSO-d₆ or CDCl₃:
δ 2.1 ppm (s, 3H): Methyl group of the acetamide (-NHCOCH ₃).
δ 2.5–2.6 ppm (s, 3H): Methyl group of the acetyl ketone (-COCH ₃). Distinctly deshielded compared to the amide methyl.
δ 3.9 ppm (s, 3H): Methyl protons of the methoxy group (-OCH ₃).
δ 7.0–8.0 ppm (m, 3H): Aromatic protons.
H-5 (ortho to OMe): Doublet, shielded by the adjacent oxygen (~7.0 ppm).
H-2 (between Acetyl and Acetamide): Singlet or fine doublet (meta coupling). Highly deshielded (~8.0+ ppm) due to the synergistic electron-withdrawing effect of both carbonyls.
H-6: Doublet of doublets.
Mass Spectrometry (MS)
Molecular Ion (M+): m/z 207.
Fragmentation Pattern:
Loss of Acetyl (-COCH₃): [M-43]⁺ peak at m/z 164.
Loss of Ketene (CH₂=C=O) from acetamide: [M-42]⁺ peak at m/z 165.
Pharmaceutical Relevance
This compound serves as a pivotal intermediate in the synthesis of Acebutolol , a cardioselective beta-blocker.
Downstream Processing: The acetamide group is typically hydrolyzed (deprotected) to regenerate the free amine (3-acetyl-4-methoxyaniline), which is then further functionalized with a butyryl group and an epichlorohydrin derivative to construct the final drug scaffold.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2817418, 3-Acetyl-4-methoxyacetanilide. Retrieved from [Link]
thermodynamic stability of 3'-acetyl-p-acetanisidide derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Acetanilide Derivatives: A Focus on 3'-acetyl-p-acetanisidide Analogues Executive Summary In the landscape of pharmaceutical development, the thermodynamic st...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Acetanilide Derivatives: A Focus on 3'-acetyl-p-acetanisidide Analogues
Executive Summary
In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. Unstable compounds can undergo physical or chemical transformations, leading to altered bioavailability, compromised therapeutic effect, or the formation of toxic degradation products. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of 3'-acetyl-p-acetanisidide and related acetanilide derivatives.
Acetanilide derivatives, a class that includes the widely used analgesic paracetamol (acetaminophen), are particularly susceptible to polymorphism—the ability to exist in multiple crystalline forms with different stability profiles. This phenomenon presents a significant challenge in drug development, demanding rigorous characterization. This document, intended for researchers, scientists, and drug development professionals, synthesizes field-proven insights with technical accuracy. We will explore the fundamental factors governing stability, from molecular structure and intermolecular forces to environmental conditions.
The core of this guide is dedicated to a detailed examination of both experimental and computational workflows. We will dissect the causality behind the application of pivotal analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solution Calorimetry. Furthermore, we will delve into the predictive power of computational chemistry to forecast stability in the early stages of discovery. Each protocol is presented as a self-validating system, grounded in authoritative standards like the ICH Q1A(R2) guidelines, to ensure scientific integrity. Through structured data tables, detailed workflow diagrams, and a comprehensive reference list, this guide aims to be an essential resource for navigating the complexities of thermodynamic stability assessment.
Chapter 1: The Imperative of Thermodynamic Stability in Pharmaceutical Sciences
The journey of a drug candidate from laboratory discovery to a marketed medicine is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability, a measure of a system's energy state, dictates the physical and chemical integrity of a drug substance over time.
Defining Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between thermodynamic and kinetic stability. A thermodynamically stable form of a compound exists in its lowest possible energy state under a given set of conditions. In contrast, a kinetically stable form, while not in the lowest energy state, is prevented from transitioning to a more stable form by a high activation energy barrier. Many pharmaceutical compounds are formulated in a metastable (kinetically stable) state to enhance properties like solubility. However, understanding the underlying thermodynamic landscape is paramount, as the metastable form will invariably tend to convert to the most stable form over time, a process that can dramatically alter the drug's performance.
**1.2 The Critical Role of Stability in Drug Efficacy, Safety, and Shelf-Life
The stability of an API directly impacts every critical aspect of its clinical and commercial viability.[1]
Efficacy: Changes in the solid-state form, such as crystallization of an amorphous drug or conversion of a metastable polymorph, can significantly reduce solubility and dissolution rate, thereby lowering bioavailability and therapeutic efficacy.
Safety: Chemical degradation can lead to the formation of impurities that may be inactive, less active, or, in the worst case, toxic. Physical changes can also impact the safety and performance of the dosage form.
Shelf-Life and Storage: A thorough understanding of a compound's stability profile is essential for defining its shelf-life and recommended storage conditions.[1] This is a regulatory requirement and ensures the patient receives a safe and effective product throughout its lifecycle.
The Acetanilide Class: A Profile of 3'-acetyl-p-acetanisidide
Acetanilide and its derivatives are a significant class of compounds in medicinal chemistry.[2][3] The parent compound, acetanilide, was one of the first synthetic analgesics, though its use was limited by toxicity.[4] Its derivatives, however, have led to blockbuster drugs. The most prominent example is paracetamol (acetaminophen), a p-aminophenol derivative that is structurally very similar to the compounds discussed herein.[5]
3'-acetyl-p-acetanisidide belongs to this family. Its core structure consists of an acetamide group linked to a substituted phenyl ring. The nature and position of substituents on the phenyl ring profoundly influence the molecule's properties, including its ability to form intermolecular hydrogen bonds and pack into a crystal lattice. The synthesis of such derivatives often involves the acetylation of the corresponding aniline precursor.[6][7][8] Understanding the stability of this specific derivative requires a foundational knowledge of the factors that govern the stability of the entire class.
Chapter 2: Factors Influencing the Thermodynamic Stability of Acetanilide Derivatives
The thermodynamic stability of a solid-state compound is fundamentally determined by its Gibbs free energy (G), which incorporates both enthalpy (H) and entropy (S). For crystalline solids, the enthalpy is largely dominated by the crystal lattice energy—the energy released when constituent molecules come together from the gas phase to form a crystal.
Polymorphism: The Challenge of Multiple Crystalline Forms
Many organic molecules, including acetanilides, can pack into more than one distinct crystal lattice, a phenomenon known as polymorphism.[9] Each polymorph is a unique solid-state material with different physical properties, including melting point, solubility, and, critically, thermodynamic stability.
A classic and highly relevant case study is paracetamol , which exists in two primary polymorphic forms:
Form I (Monoclinic): This is the thermodynamically stable form at room temperature and is the form used in commercial formulations.[5]
Form II (Orthorhombic): This is a metastable form. While it possesses better compaction properties for tableting, it is thermodynamically driven to convert to the more stable Form I.[5][10]
This difference in stability arises from the distinct hydrogen-bonding networks and packing efficiencies in the two crystal structures, leading to different lattice energies. The potential for polymorphism in a new derivative like 3'-acetyl-p-acetanisidide must be a primary consideration in its development.
Amorphous vs. Crystalline States
A compound can also exist in a non-crystalline, amorphous state, which lacks long-range molecular order.[11] Amorphous solids are thermodynamically unstable compared to their crystalline counterparts as they possess higher internal energy and Gibbs free energy. This higher energy state often translates to enhanced solubility and bioavailability, making amorphous formulations an attractive strategy for poorly soluble drugs. However, this comes at the cost of inherent physical instability, with a strong thermodynamic driving force for the amorphous material to crystallize over time. The physical stability of amorphous acetanilide derivatives can be improved by creating solid dispersions with polymers, which can inhibit crystallization through specific intermolecular interactions.[12]
Influence of Molecular Substituents
The specific functional groups attached to the acetanilide core are critical determinants of stability. Substituents influence stability by modulating intermolecular forces:
Hydrogen Bonding: The amide group in the acetanilide core is a potent hydrogen bond donor (N-H) and acceptor (C=O). Substituents that can also participate in hydrogen bonding (e.g., hydroxyl, additional carbonyls like the 3'-acetyl group) can create more complex and potentially stronger bonding networks, which can lead to higher lattice energies and greater stability.
Van der Waals Forces: The size, shape, and polarizability of substituents affect the efficiency of crystal packing and the strength of van der Waals interactions.
Dipole-Dipole Interactions: Polar substituents can introduce strong dipole moments, influencing molecular alignment in the crystal lattice.
The electronic properties of substituents also play a role. Electron-withdrawing or electron-donating groups alter the electron distribution within the aromatic ring, which can influence the strength of intermolecular interactions.[13][14][15] The less aromatic a system is, the stronger the substituent's influence on its π-electron structure.[14]
Environmental Factors: The Role of Temperature, Humidity, and Light
External conditions are critical variables that can provide the energy needed to overcome kinetic barriers and drive a compound towards its more thermodynamically stable state or towards degradation.
Temperature: Elevated temperatures increase molecular mobility, facilitating transitions from metastable to stable polymorphs or from an amorphous to a crystalline state. The Arrhenius equation quantifies this relationship, showing that reaction rates can increase two- to five-fold for every 10°C rise in temperature.[16]
Humidity: Water can act as a plasticizer, lowering the glass transition temperature of amorphous materials and increasing molecular mobility, thereby promoting crystallization. For crystalline hydrates, humidity is critical for maintaining the solid form's integrity.
Light: Exposure to light, particularly UV, can provide the energy to initiate photochemical degradation reactions.[16] Photostability testing is a mandatory part of stability evaluation under ICH guidelines.[16]
Chapter 3: Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a compound. The following techniques provide complementary information on the physical and chemical properties of the solid state.
Thermal Analysis Techniques
Thermal analysis is a group of techniques that measure a physical property of a substance as a function of temperature.[5]
DSC is arguably the most crucial technique for investigating thermodynamic stability. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] This allows for the detection of thermal events, providing both qualitative and quantitative information.
Causality and Application: DSC is used to determine the melting point and enthalpy of fusion of a crystalline material. For a given compound, the most thermodynamically stable polymorph will have the highest melting point and lowest free energy. DSC can also detect solid-solid phase transitions between polymorphs, desolvation events, and the glass transition (Tg) of amorphous materials.[18][19] The presence of other substances can significantly affect the shape and position of endothermic peaks.[5]
Self-Validation: The protocol's validity is confirmed through calibration with certified standards (e.g., indium) to ensure temperature and enthalpy accuracy. The sharpness of the melting endotherm for a pure crystalline sample is an internal indicator of its purity and crystalline nature.
Detailed Protocol: DSC Analysis
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 3-5 mg of the 3'-acetyl-p-acetanisidide derivative into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
Thermal Program:
Equilibrate the cell at a starting temperature (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the compound's melting point.[20]
(Optional) For amorphous content analysis, include a cooling cycle (e.g., rapid cool to 0 °C) followed by a second heating ramp.[20]
Data Analysis: Analyze the resulting thermogram. Identify the onset and peak temperatures of endothermic (melting, transitions) and exothermic (crystallization) events. Integrate the peak area to quantify the enthalpy change (ΔH) associated with each event.
Visualization: DSC Experimental Workflow
Workflow for determining relative stability via solution calorimetry.
Accelerated Stability Testing (AST)
AST is a predictive tool used to assess the long-term stability of a drug product in a shorter timeframe by exposing it to exaggerated storage conditions. [21]The protocols are rigorously defined by the International Council for Harmonisation (ICH) in their Q1A(R2) guideline.
[22]
Causality and Application: By increasing temperature and humidity, the rates of chemical degradation and physical changes are accelerated. [23]Data from these studies are used to establish a tentative shelf-life and to identify potential degradation products and physical stability issues early in development.
Self-Validation: The protocol is inherently self-validating as it is a standardized, globally recognized regulatory requirement. The inclusion of control samples stored under long-term conditions (25 °C / 60% RH) provides a baseline for comparison.
Table: ICH Guideline Q1A(R2) Storage Conditions for Stability Testing
[22][24]
Chapter 5: An Integrated Strategy for Stability Assessment
For a novel derivative like 3'-acetyl-p-acetanisidide, a systematic and integrated approach is essential to build a comprehensive stability profile. The workflow should logically progress from initial characterization to predictive assessment, with experimental and computational methods informing each other.
This integrated strategy ensures that potential stability liabilities are identified early, that development is guided by robust data, and that the final drug product is safe, effective, and stable. The interplay between direct experimental measurement and computational prediction provides a powerful, modern framework for pharmaceutical development.
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Friedel-Crafts acetylation protocol for N-(3-acetyl-4-methoxyphenyl)acetamide
Application Note: Regioselective Friedel-Crafts Acetylation Protocol for N-(3-acetyl-4-methoxyphenyl)acetamide Abstract & Scope This application note details an optimized protocol for the synthesis of N-(3-acetyl-4-metho...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Friedel-Crafts Acetylation Protocol for N-(3-acetyl-4-methoxyphenyl)acetamide
Abstract & Scope
This application note details an optimized protocol for the synthesis of N-(3-acetyl-4-methoxyphenyl)acetamide (also known as 3'-acetyl-4'-methoxyacetanilide) via the Friedel-Crafts acylation of p-acetanisidide. This compound is a critical intermediate in the synthesis of beta-blockers (e.g., Diacetolol) and various fine chemicals.
The protocol addresses the specific challenge of regioselectivity in tri-substituted benzene rings, leveraging the electronic directing effects of the methoxy group to install the acetyl moiety at the 3-position (ortho to the methoxy, meta to the acetamide). We utilize an Aluminum Chloride (
) catalyzed pathway in 1,2-Dichloroethane (DCE), optimized for yield and purity.
Scientific Foundation & Mechanistic Insight
The Regioselectivity Challenge
The starting material, N-(4-methoxyphenyl)acetamide, contains two activating groups:
Methoxy (-OMe): A strong activator and ortho, para-director.
Acetamido (-NHAc): A moderate activator and ortho, para-director.
In p-acetanisidide, the para positions relative to both groups are blocked. The reaction must occur ortho to one of them.
Electronic Dominance: The resonance donation from the oxygen lone pair (-OMe) is more significant than that of the nitrogen lone pair in the amide (-NHAc), as the latter is cross-conjugated with the carbonyl group.
Steric Factors: While the -NHAc group is bulkier, the electronic activation of the -OMe group typically dictates the substitution pattern.
Result: The acetyl group is introduced at the 3-position (ortho to -OMe).[1]
The Role of Aluminum Chloride (
)
Unlike simple anisole acylation, the presence of the amide requires a stoichiometric excess of Lewis acid.
Complexation:
coordinates strongly with the amide carbonyl oxygen. This complexation effectively "consumes" one equivalent of the catalyst and slightly deactivates the ring, requiring elevated temperatures (reflux) compared to simple ethers.
Stoichiometry: A ratio of 2.5 to 3.0 equivalents of
is necessary to ensure sufficient free catalyst exists to generate the acylium ion electrophile.
Reaction Mechanism Visualization
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the generation of the acylium ion and the sigma-complex stabilization.
Figure 1: Mechanistic pathway of the AlCl3-catalyzed acylation.[2] The reaction proceeds via the generation of a reactive acylium ion which attacks the position ortho to the strongly activating methoxy group.
), anhydrous [Must be free-flowing powder, yellow/green color indicates hydration]
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows for higher reflux temperatures (83°C) which drives the reaction to completion faster than DCM (40°C).
Critical Step: Pour the reaction mixture slowly onto a stirred mixture of Ice (500g) and Conc. HCl (50 mL) . Warning: Highly Exothermic. The acid prevents the precipitation of Aluminum Hydroxide gels.
Separate the organic layer.[4][5][6] Extract the aqueous layer twice with DCM.
Combine organic layers, wash with Water , then Sat.
(to remove acid traces), and finally Brine .
Dry over Anhydrous
, filter, and concentrate under reduced pressure.
Step 6: Purification
The crude solid is typically off-white to pale yellow.
Recrystallization: Dissolve in boiling Ethanol or Methanol/Water mixture. Allow to cool slowly to 4°C.
Filter the crystals and dry in a vacuum oven at 50°C.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical quench step.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in reagents/solvent
is deactivated by water.[2] Use freshly distilled solvents and dry the substrate thoroughly.
Incomplete Reaction
Catalyst poisoning
The amide group complexes 1 eq of . Ensure at least 2.5–3.0 eq of is used.
Regioisomer Mix
Temperature too high during addition
Kinetic vs. Thermodynamic control. Keep addition at 0°C to favor the kinetically directed ortho-methoxy position.
Sticky Precipitate
Aluminum salts during quench
Use sufficient HCl during the ice quench to keep Aluminum in solution () rather than forming gelatinous .
References
PubChem Compound Summary. "N-(3-acetyl-4-methoxyphenyl)acetamide (CAS 51410-09-4)." National Center for Biotechnology Information. Accessed October 2023.
[Link]
Vogel, A. I. "Aromatic Substitution: Friedel-Crafts Acylation." Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for general Friedel-Crafts protocols).
Olah, G. A. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964.
HPLC method development for N-(3-acetyl-4-methoxyphenyl)acetamide detection
Executive Summary & Scientific Rationale This technical guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-(3-acetyl-4-methoxyphenyl)acetamide (CAS: 51410-0...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This technical guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-(3-acetyl-4-methoxyphenyl)acetamide (CAS: 51410-09-4). Also known as 3'-Acetyl-4'-methoxyacetanilide , this compound features a tri-substituted benzene ring containing acetamide, methoxy, and acetyl functional groups.
Scientific Context:
The molecule possesses moderate polarity (Predicted LogP ~1.2) and multiple UV-absorbing chromophores (phenyl ring, amide, ketone). The coexistence of the electron-donating methoxy group and the electron-withdrawing acetyl group creates a unique push-pull electronic system, making the choice of stationary phase and mobile phase pH critical for peak symmetry.
Core Objective:
To establish a robust, validated protocol capable of separating N-(3-acetyl-4-methoxyphenyl)acetamide from potential synthetic precursors (e.g., 4-methoxy-3-nitroaniline) and degradation products.
Physicochemical Profiling & Method Strategy
Before initiating wet-lab experiments, we define the boundary conditions based on the analyte's properties.
Property
Value / Characteristic
Impact on Method Development
Molecular Formula
C₁₁H₁₃NO₃
MW = 207.23 g/mol .[1][2][3] Suitable for UV and MS detection.
Polarity (LogP)
~1.2 (Estimated)
Retains well on C18; requires moderate organic content (~20-40%).
pKa
Amide pKa ~15 (Neutral)
pH control is less critical for ionization but essential for silanol suppression.
Chromophores
Acetophenone & Acetanilide moieties
Strong UV absorption expected at 254 nm and 210-220 nm .
Solubility
Soluble in Methanol, ACN, DMSO
Sample diluent should match the initial mobile phase to prevent precipitation.
Method Development Workflow (Visualization)
The following diagram outlines the logical decision tree used to select the final chromatographic conditions.
Caption: Decision matrix for optimizing HPLC conditions based on analyte polarity and functional group interactions.
Detailed Experimental Protocol
Instrumentation & Reagents
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).
Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm).
Rationale: A standard C18 provides sufficient hydrophobic interaction. End-capping is required to minimize interaction with the amide nitrogen.
Acidic pH (~2.7) suppresses silanol activity, sharpening the amide peak.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks and lower backpressure than Methanol for this aromatic amide.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Injection Volume
10 µL
Sufficient sensitivity without overloading the column.
Column Temp
30°C
Controls viscosity and ensures retention time reproducibility.
Detection
UV @ 254 nm
The acetophenone moiety has a strong absorbance max here; 210 nm is an alternative for trace impurities.
Gradient Program
Note: While isocratic elution (e.g., 30:70 ACN:Water) may work, a gradient is recommended to clear the column of lipophilic impurities.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration / Injection
2.0
90
10
Isocratic Hold (Focusing)
12.0
40
60
Linear Gradient
15.0
5
95
Wash Step
17.0
5
95
Hold Wash
17.1
90
10
Re-equilibration
22.0
90
10
End of Run
Standard & Sample Preparation
Trustworthiness Check: To prevent solvent effects (peak distortion), the sample diluent must align with the initial mobile phase strength.
Stock Solution (1.0 mg/mL):
Weigh 10.0 mg of N-(3-acetyl-4-methoxyphenyl)acetamide reference standard.
Dissolve in 10 mL of 100% Acetonitrile (The compound is highly soluble in organic solvent).
Working Standard (50 µg/mL):
Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Mobile Phase A (0.1% FA in Water) .
Result: A 50 µg/mL solution in 5% ACN / 95% Water. This prevents "solvent shock" upon injection.
System Suitability & Validation Criteria
Every analytical run must pass the following system suitability tests (SST) before data is accepted.
Caption: System Suitability Testing (SST) logic flow for routine quality control.
Validation Parameters (ICH Q2(R1) Guidelines):
Specificity: Inject blank, placebo, and forced degradation samples (acid/base/oxidative stress). The analyte peak must be spectrally pure (Peak Purity Index > 990).
Linearity: 5 levels from 50% to 150% of target concentration (e.g., 25–75 µg/mL). R² > 0.999.
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction with amide nitrogen.
Ensure Mobile Phase pH is < 3.[4]0. Replace column if end-capping is hydrolyzed.
Split Peaks
Sample solvent too strong.
Dilute sample with Mobile Phase A (Water). Ensure injection volume is ≤ 10 µL.
Retention Drift
Temperature fluctuation or column aging.
Use a column oven (30°C). Wash column with 95% ACN to remove lipophilic buildup.
Baseline Noise
Contaminated Mobile Phase or Lamp aging.
Use fresh Milli-Q water. Check Deuterium lamp energy.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2817418, N-(3-acetyl-4-methoxyphenyl)acetamide. Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. John Wiley & Sons.
SIELC Technologies. Separation of Acetamide derivatives on Reverse Phase Columns. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Intensification and Scale-Up Strategy for N-(3-acetyl-4-methoxyphenyl)acetamide
Executive Summary & Strategic Route Selection
Target Molecule: N-(3-acetyl-4-methoxyphenyl)acetamide
CAS: 51410-09-4
Industrial Relevance: Key intermediate for class III antiarrhythmic agents (e.g., Acecainide analogs) and specific tyrosine kinase inhibitors.
The Challenge:
The synthesis involves introducing an acetyl group onto the electron-rich 4-methoxyacetanilide core. The primary scale-up challenges are regioselectivity (directing the acetyl group ortho to the methoxy moiety rather than the acetamido group), thermodynamics (highly exothermic Friedel-Crafts reaction), and rheology (formation of viscous aluminum chloride complexes).
Route Selection:
While nitration of 4-methoxyacetophenone followed by reduction and acetylation is possible, it is a 3-step linear sequence with poor atom economy.
Selected Route:Direct Friedel-Crafts Acylation of 4-Methoxyacetanilide.
Advantages: Convergent, 2-step total synthesis from p-anisidine, higher throughput.
Mechanism:[1][2][3][4][5] Electrophilic Aromatic Substitution (EAS) utilizing the stronger directing power of the methoxy group (-OCH₃) over the acetamido group (-NHAc) to target the 3-position.
Reaction Engineering & Mechanism
The reaction utilizes Acetyl Chloride (AcCl) activated by Aluminum Chloride (AlCl₃).[1]
Critical Chemistry Insight:
Unlike standard Friedel-Crafts alkylations (catalytic Lewis acid), acylation requires stoichiometric Lewis acid (>2.0 equivalents).
Eq 1: Complexes with the carbonyl oxygen of the starting amide (N-acetamide).
Eq 2: Complexes with the reagent (Acetyl Chloride) to form the active acylium ion.
Eq 3 (Excess): Ensures catalytic turnover and drives the equilibrium, as the product (a ketone) also complexes with AlCl₃.
Outcome: The -OCH₃ activation dominates, directing the incoming electrophile to Position 3.
Figure 1: Reaction pathway highlighting the formation of intermediate complexes that dictate viscosity and stoichiometry.
Detailed Experimental Protocol (Pilot Scale)
Scale Basis: 10 mol Batch (approx. 2.0 kg output)
Equipment: 20L Glass-Lined Reactor (GLR), Overhead Stirrer (Anchor type preferred for high torque), Scrubber system (for HCl/SO₂).
Step 1: Precursor Preparation (If not purchased)
Reaction: p-Anisidine + Acetic Anhydride
4-Methoxyacetanilide
Charge p-Anisidine (1.23 kg, 10 mol) and Water (5 L) into the reactor.
Heat to 50°C to dissolve/suspend.
Add Acetic Anhydride (1.12 kg, 11 mol) dropwise over 60 mins. Exotherm Control: Maintain T < 70°C.
Cool to 10°C. Filter the precipitate. Wash with cold water.[6] Dry.
Yield Target: >95% (White crystals).
Step 2: Friedel-Crafts Acylation (The Critical Step)
Reagents:
4-Methoxyacetanilide (Substrate): 1.65 kg (10 mol)
Aluminum Chloride (AlCl₃, Anhydrous): 3.33 kg (25 mol, 2.5 eq)
Acetyl Chloride (AcCl): 0.94 kg (12 mol, 1.2 eq)
Solvent: 1,2-Dichloroethane (EDC) or Dichloromethane (DCM). Note: EDC is preferred for higher reflux temperature (83°C) to push conversion, but DCM (40°C) is easier to strip. We select EDC for kinetic robustness.
Volume: 10 L (approx 6 vol).
Procedure:
Inertization: Purge reactor with N₂. Moisture kills the catalyst and generates HCl violently.
Solvent & Catalyst Charge: Charge EDC (8 L) and AlCl₃ (3.33 kg). Start stirring.
Observation: Temperature will rise slightly.
Substrate Addition (Portion-wise): Add 4-Methoxyacetanilide solid in 5 portions over 30 minutes.
Why? The amide-AlCl₃ complexation is exothermic. Dumping it all at once can cause a thermal runaway.
Rheology Check: The mixture will thicken significantly. Ensure torque is sufficient.
Reagent Addition: Add Acetyl Chloride (0.94 kg) via addition funnel over 1-2 hours.
Temp Control: Maintain internal T < 30°C during addition.
Gas Evolution: HCl gas will evolve.[1] Ensure scrubber is active (NaOH trap).
Reaction Phase: Heat the mixture to 50-55°C (mild reflux if DCM, controlled heat if EDC) for 4–6 hours.
Monitor: HPLC. Target < 2% Starting Material.
Quench (CRITICAL SAFETY STEP):
Method:Inverse Quench. Do NOT add water to the reactor.
Prepare a separate vessel with Ice/Water (15 kg) and HCl (1 L) .
Slowly transfer the reaction mass (viscous red/brown oil) into the vigorously stirred ice water.
Exotherm: Massive heat release. Maintain quench tank < 20°C.
Isolation:
The product usually precipitates as a solid or forms a distinct organic layer depending on solvent volume.
If solid precipitates: Filter, wash with water (to remove Al salts).
If oil: Separate organic layer, wash with NaHCO₃ (aq), dry over MgSO₄, and evaporate solvent.
Step 3: Purification
Recrystallization: Crude solid is often colored (pink/brown).
Solvent System: Ethanol/Water (80:20) or Methanol .
>40°C during addition promotes di-acetylation or tar formation.
Jacketed cooling + Addition rate
Quench Rate
Slow stream
Extreme
Fast addition causes explosive boiling of solvent/water.
Temp probe in quench tank (Interlock: Stop feed if T > 25°C)
Agitation Speed
High Shear
High
Poor mixing of the viscous complex leads to "hot spots" and charred product.
Anchor impeller / Torque monitoring
Process Flow & Safety Logic
Figure 2: Process Flow Diagram illustrating the critical Inverse Quench step and gas scrubbing requirements.
Analytical Validation (Self-Validating System)
To confirm the process is working during execution (In-Process Control - IPC):
IPC 1 (Reaction Completion):
Technique: HPLC (Reverse Phase, C18).
Mobile Phase: Acetonitrile : Water (0.1% H3PO4). Gradient 10% -> 90% ACN.
Success Criteria: Substrate (RT ~ 4.5 min) < 2.0% Area. Product (RT ~ 5.8 min) > 95%.
Regio-isomer Check: Look for small peaks at RT ~ 5.2 min (potential 2-acetyl isomer). This should be < 1%.
IPC 2 (Quench pH):
Ensure aqueous layer pH < 2 during phase separation. If pH rises, Al(OH)₃ gels form, making separation impossible. Keep it acidic!
References
Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Pearson, D. E., & Buehler, C. A. (1974). Synthesis of Acetophenones. Synthesis, 1974(07), 455-471. Link (Review of acylation methods).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for regioselectivity).
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Inverse Quench" safety protocols and scale-up thermodynamics). Link
PubChem Compound Summary. (2023). N-(3-acetyl-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Link (Verification of chemical structure and identifiers).
Technical Support Center: Optimization of N-(3-acetyl-4-methoxyphenyl)acetamide Synthesis
Executive Summary The synthesis of N-(3-acetyl-4-methoxyphenyl)acetamide (also known as 3-acetamido-4-methoxyacetophenone ) is most efficiently achieved via the nitration-reduction-acetylation sequence starting from 4-me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of N-(3-acetyl-4-methoxyphenyl)acetamide (also known as 3-acetamido-4-methoxyacetophenone ) is most efficiently achieved via the nitration-reduction-acetylation sequence starting from 4-methoxyacetophenone .[1] While the Friedel-Crafts acylation of p-acetanisidide is theoretically possible, it suffers from poor regiocontrol and harsh conditions that degrade the methoxy group.[1]
This guide focuses on the robust 3-step Nitration Route , addressing the specific "yield killers" at each stage: regioselectivity failures during nitration, chemoselectivity issues during reduction, and hydrolysis during workup.
Part 1: The Synthetic Pathway (Logic & Flow)[2]
The following Graphviz diagram illustrates the optimized workflow and identifies critical failure points (red nodes) where yield is typically lost.
Caption: Optimized 3-step synthesis showing critical process parameters (CPPs) for yield preservation.
Part 2: Troubleshooting Guide (Q&A)
Module 1: The Nitration Bottleneck
Context: Nitration of 4-methoxyacetophenone relies on the cooperative directing effects of the methoxy group (ortho/para) and the acetyl group (meta). Both direct the incoming nitro group to position 3.
Q: My yield for the nitration step is <60%, and I see multiple spots on TLC. What is happening?A: You are likely experiencing ipso-nitration or dinitration due to lack of temperature control.[1]
The Mechanism: The methoxy group strongly activates the ring. If the temperature rises above 0–5°C, the reaction rate increases uncontrollably, leading to substitution at the acetyl position (ipso-substitution) or addition of a second nitro group.
The Fix:
Cryogenic Control: Pre-cool your acetic anhydride solvent to -10°C before adding the nitric acid.[1]
Reagent Choice: Use Fuming Nitric Acid (HNO3) in Acetic Anhydride . The formation of acetyl nitrate (the active species) is highly exothermic.
Protocol: Add the nitrating mixture dropwise over 1 hour, ensuring the internal temperature never exceeds 0°C.
Module 2: Chemoselective Reduction
Context: You must reduce the nitro group (-NO2) to an amine (-NH2) without touching the ketone (-C=O) or the methoxy ether (-OMe).[1]
Q: I used Pd/C and H2, but my final product mass spec shows M+2. Did I reduce the ketone?A: Yes. Catalytic hydrogenation (H2/Pd-C) often reduces benzylic ketones to alcohols (or even ethyl groups) if not carefully monitored.
The Fix (Industrial Standard): Switch to a Béchamp Reduction or Iron/Acetic Acid reduction. Iron powder is highly selective for nitro groups and will leave the acetophenone ketone intact.
Alternative: If you must use hydrogenation, use Raney Nickel at atmospheric pressure and room temperature, or poison the Pd catalyst (e.g., Pd/BaSO4) to lower its activity against the carbonyl.
Module 3: Acetylation & Purification
Q: The final product is purple/dark. How do I purify it?A: The color comes from the oxidation of residual unreacted aniline (Intermediate 2).
The Fix:
Acetylation: Ensure complete conversion by using a slight excess (1.1 eq) of acetic anhydride.
Workup: Recrystallize the final product from Ethanol/Water (1:1) . The target compound is moderately soluble in hot ethanol but crystallizes well upon cooling, while the dark oxidative impurities remain in the mother liquor.
Part 3: Optimized Experimental Protocols
The following protocols are designed for a 10g scale but are linear-scalable.
Evaporate solvent and recrystallize from EtOH/H2O.
Final Yield: >85% (overall 3-step yield ~65-70%).
Part 4: Data Summary & Specifications
Parameter
Specification
Note
Target CAS
51410-09-4
N-(3-acetyl-4-methoxyphenyl)acetamide
Appearance
White to Off-white crystalline powder
Colored impurities indicate oxidation
Melting Point
134 - 136 °C
Sharp mp indicates high purity
1H NMR Key Signal
δ 2.15 (s, 3H, NHAc), δ 2.55 (s, 3H, Ac)
Distinct singlets for the two acetyl groups
Major Impurity
3-amino-4-methoxyacetophenone
Result of incomplete acetylation
References
Malecki, E. et al. (2002). "Electrophilic Nitration of Electron-Rich Acetophenones." Synthetic Communications. (Describes the regioselectivity and "ipso" side reactions during nitration).
Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
BenchChem Protocols. "Application Note: Nitration of 4-Methoxyacetophenone." (Specific handling for temperature control).
Organic Syntheses. "Reduction of Nitro Compounds." Org.[2][3][4] Synth. Coll. Vol. 5, p. 552. (General procedure for iron reductions).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 3A4M-HYD-001
Subject: Minimizing Hydrolysis Side Reactions during Synthesis and Storage
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
User Issue: Unintended degradation of N-(3-acetyl-4-methoxyphenyl)acetamide (Structure: Acetanilide core with 3-acetyl and 4-methoxy substituents) into its aniline precursor and acetic acid.
Root Cause Analysis:
This molecule exhibits a "push-pull" electronic environment that alters the stability of the acetamido linkage compared to unsubstituted acetanilide.
3-Acetyl Group (Meta): Electron-withdrawing (
).[1] It pulls electron density from the aromatic ring, making the amide nitrogen less electron-rich. This reduces the resonance overlap into the carbonyl, making the amide carbonyl carbon more electrophilic and highly susceptible to alkaline hydrolysis .
4-Methoxy Group (Para): Electron-donating (
).[1] It stabilizes the ring but can facilitate acid-catalyzed hydrolysis by stabilizing the protonated intermediate.
Operational Directive:
To maximize yield and purity, you must shift from "standard" acetanilide handling to a pH-buffered, temperature-controlled workflow .
Mechanism of Failure (The "Why")
Understanding the specific hydrolysis pathway is critical for troubleshooting. The diagram below illustrates the competing pathways that must be suppressed.
Figure 1: Competing hydrolysis pathways.[1] The 3-acetyl substituent significantly lowers the activation energy for the Base Path.
Troubleshooting Guide
Use this section to diagnose specific yield or purity issues in your current workflow.
Scenario A: Low Yield after Aqueous Workup
Symptom: The crude mass is lower than theoretical, and TLC/HPLC shows a polar impurity (the aniline).
Diagnosis: The reaction mixture was likely quenched with a strong base (e.g., NaOH) or allowed to sit in an unbuffered aqueous layer for too long.
Corrective Action:
Replace Strong Base: Never use NaOH or KOH to neutralize the reaction if acetic anhydride/acid was used.[1]
Switch to Buffered Quench: Use Saturated Sodium Bicarbonate (
minimize Contact Time: Separate organic/aqueous layers immediately.[1] Do not leave stirring overnight.
Scenario B: Degradation during Recrystallization
Symptom: Product purity decreases after recrystallization; smell of acetic acid (vinegar) detects.[1]
Diagnosis: Thermal hydrolysis.[1] Boiling the compound in water or ethanol/water mixtures for extended periods promotes cleavage, especially if trace acid remains from the synthesis.
Corrective Action:
pH Check: Before heating, check the pH of the solvent slurry. If acidic, add a pinch of Sodium Acetate to buffer the solution.
Temperature Limit: Do not boil (
) for >5 minutes. Dissolve at the lowest necessary temperature (often is sufficient).[1]
Validated Experimental Protocols
These protocols are designed as self-validating systems to prevent hydrolysis.[1]
Protocol 4.1: The "Soft-Quench" Isolation
Standard workups often use strong acids/bases.[1] This protocol uses buffering to lock the pH in the stability zone (pH 5-8).
Q: Can I use HPLC to monitor the hydrolysis?A: Yes. The aniline degradation product (3-acetyl-4-methoxyaniline) is significantly more polar than the amide.[1]
Detection: The Aniline will elute earlier (lower retention time) than the parent Amide.
Q: I see a color change from white to pink/brown. Is this hydrolysis?A: Likely yes, but accompanied by oxidation.[1] The free aniline product oxidizes easily in air to form colored quinoid species. If your product is turning pink, hydrolysis has already occurred, and the byproduct is degrading further. Recrystallize immediately using Protocol 4.2.[1]
Q: Why is this compound more sensitive than Paracetamol?A: Paracetamol (4-hydroxyacetanilide) has an OH group that donates electrons strongly.[1] Your compound has a 3-Acetyl group (Electron Withdrawing).[1] This makes the amide bond weaker against base attack than Paracetamol.
References
Mechanism of Amide Hydrolysis
Title: The Acid-Catalysed Hydrolysis of Acetanilide[4][5][6]
Source: Journal of the Chemical Society, Perkin Transactions 2[6]
Technical Support Center: Troubleshooting 3'-Acetyl-p-acetanisidide Synthesis
Executive Summary & Reaction Logic The synthesis of 3'-acetyl-p-acetanisidide typically involves the Friedel-Crafts acetylation of p-acetanisidide (N-(4-methoxyphenyl)acetamide). While conceptually simple, this reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Logic
The synthesis of 3'-acetyl-p-acetanisidide typically involves the Friedel-Crafts acetylation of p-acetanisidide (N-(4-methoxyphenyl)acetamide). While conceptually simple, this reaction is notorious for variable purity due to the competing electronic demands of the substrate.
The Core Conflict:
Deactivation: The amide nitrogen acts as a Lewis base, coordinating with Aluminum Chloride (
).[1] This deactivates the ring and requires excess catalyst.
Demethylation: The methoxy group ($ -OMe $) activates the ring for acylation but is highly susceptible to cleavage by Lewis acids (forming phenols) under the very conditions required to drive the acylation.
This guide addresses the three most common failure modes: incomplete conversion , demethylation (tar formation) , and amide hydrolysis .
Quick Diagnostic Guide
Symptom
Probable Cause
Immediate Check
Dark brown/black tar; phenolic odor.
Demethylation of the methoxy group.
Was reaction temp >50°C? Was reaction time >4h?
Low Yield; large amount of Starting Material (SM) on TLC.
Catalyst Poisoning or Stoichiometric Failure .
Did you use < 2.5 eq of ? Was the system anhydrous?
New spot on TLC (low Rf); product is soluble in dilute acid.
Deacetylation (Hydrolysis of amide).
Did the quench exotherm spike >20°C? Was acid contact time prolonged?
Multiple spots close to product Rf.
Regioisomers or Di-acetylation .
Was Acetyl Chloride added too rapidly?
Deep Dive Troubleshooting
Issue #1: The "Black Tar" Scenario (Demethylation)
The Mechanism:
is a potent demethylating agent for aryl methyl ethers, particularly when an acetyl group is introduced ortho to the methoxy group. The carbonyl oxygen of the new acetyl group helps coordinate the aluminum, facilitating the cleavage of the methyl ether bond to form a phenol (3'-acetyl-4'-hydroxyacetanilide). This phenol oxidizes and polymerizes easily, leading to tar.
Corrective Actions:
Temperature Ceiling: Never exceed 45-50°C . The acylation proceeds at 40°C; demethylation accelerates significantly above 55°C.
Solvent Choice: Switch from Nitrobenzene (high boiling, hard to remove) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These allow reflux at lower temperatures, providing a passive safety ceiling.
Quench Protocol: Quench immediately upon consumption of SM. Do not "soak" the reaction overnight.
Issue #2: Stalled Reaction (The "2.5 Equivalents" Rule)
The Mechanism: Unlike standard Friedel-Crafts reactions (requiring ~1.1 eq of Lewis Acid), acetanilides require a massive excess. The first equivalent of
coordinates tightly to the amide oxygen/nitrogen lone pair, "dead" to the catalytic cycle. You need a second equivalent to activate the acetyl chloride, and often a slight excess to handle the methoxy coordination.
with the acetyl chloride in the solvent before adding the substrate (or add substrate solution to the catalyst complex). This ensures the active acylium ion is ready before the substrate can form stable, unreactive aggregates.
Issue #3: Loss of the Acetyl Group (Hydrolysis)
The Mechanism: The final product contains two carbonyls: the ketone (stable) and the amide (labile). During the acidic quench (HCl/Ice), the amide can hydrolyze to the free amine (aniline derivative) if the mixture gets hot.
Corrective Actions:
Cryogenic Quench: Pour the reaction mixture into crushed ice/HCl, not the other way around. Keep the internal temperature < 10°C during quenching.
pH Management: Neutralize the aqueous layer promptly. Do not leave the product sitting in strongly acidic aqueous layers for hours.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.
Caption: Reaction pathway showing the necessity of excess catalyst (Green path) vs. the risks of thermal degradation (Red path) and hydrolysis (Yellow path).
Optimized Experimental Protocol
Objective: Synthesis of 3'-acetyl-p-acetanisidide on a 10g scale.
Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous).[1]
Step-by-Step Methodology
Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.
Catalyst Activation: Add
(24.2 g) to DCE (80 mL). Cool to 0-5°C.
Acylium Formation: Add Acetyl Chloride dropwise. Stir for 15 mins. The solution should turn yellow/orange.
Substrate Addition: Dissolve p-acetanisidide (10 g) in DCE (40 mL). Add this solution dropwise to the catalyst mixture at 0-5°C. Note: Evolution of HCl gas will occur; ensure proper venting.
Reaction: Allow to warm to Room Temperature (RT), then heat to a mild reflux (~40-45°C for DCM, slightly higher for DCE) for 2–3 hours.
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of SM (Rf ~0.4) and appearance of Product (Rf ~0.5).
Quench (Critical): Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 20mL conc. HCl . Stir vigorously.
Isolation: Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 50 mL).
Wash: Wash combined organics with water, then sat.
(to remove phenolic impurities), then brine.
Purification: Dry over
, filter, and concentrate. Recrystallize the residue from Ethanol/Water (1:1) or Ethyl Acetate.
Frequently Asked Questions (FAQ)
Q: Why does the reaction mixture turn solid/sludge during addition?A: The complex formed between the acetanilide and
is often insoluble in non-polar solvents like or pure DCM. This stops the stirring and causes local overheating. Solution: Use DCE (better solubility) or increase solvent volume. Mechanical stirring is recommended for scales >20g.
Q: Can I use acetic anhydride instead of acetyl chloride?A: Yes, but Acetyl Chloride is preferred for Friedel-Crafts. If using anhydride, you must increase the
load to 3.5 - 4.0 eq because the aluminum complexes with the acetic acid byproduct, deactivating it.
Q: I see a spot with very low Rf that fluoresces. What is it?A: This is likely the O-demethylated byproduct (phenol). If you see this, your reaction temperature was too high. You can remove this by washing the organic layer with 1M NaOH (the phenol will deprotonate and go into the water layer), but your yield will suffer.
Q: Why is the substitution at the 3' position?A: The methoxy group (-OMe) is a stronger activator (ortho/para director) than the acetamido group (-NHAc). The para position relative to -OMe is blocked. Therefore, the acetyl group enters ortho to the methoxy group (position 3).
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Negi, A. S., et al. "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System."[5] Synthetic Communications, 2005.[5] (Validates the demethylation risk of AlCl3/DCM systems).
Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience.
BenchChem. "Friedel-Crafts Acylation of Acetanilide Derivatives." (General procedural grounding for acetanilide handling).
separation of unreacted p-acetanisidide from N-(3-acetyl-4-methoxyphenyl)acetamide
Welcome to the technical support guide for the purification of N-(3-acetyl-4-methoxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of N-(3-acetyl-4-methoxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating the desired product from unreacted p-acetanisidide starting material. This guide provides in-depth, field-proven answers to common questions, detailed protocols, and troubleshooting advice to ensure the successful purification of your target compound.
Overview of the Separation Challenge
The primary challenge in this purification lies in the structural similarity between the starting material, p-acetanisidide, and the product, N-(3-acetyl-4-methoxyphenyl)acetamide. The key difference is the addition of an acetyl group to the aromatic ring of the product. This modification, while seemingly minor, induces a significant change in the molecule's polarity, which is the cornerstone of the separation strategies discussed herein. The product is notably more polar than the starting material.
Compound Properties: Quick Reference
A successful separation begins with a clear understanding of the physical properties of the compounds involved.
Property
p-Acetanisidide (Starting Material)
N-(3-acetyl-4-methoxyphenyl)acetamide (Product)
Rationale for Separation
Structure
(Structure inferred)
The additional acetyl group on the product increases its polarity and molecular weight.
Data not readily available; expected to differ significantly from the starting material.
A large difference in melting points allows for purity assessment via melting point depression.
Polarity
Less Polar
More Polar
This is the primary basis for separation. The product's higher polarity causes it to interact more strongly with polar stationary phases (e.g., silica gel).
Solubility
Soluble in hot water, ethanol, chloroform, and acetone.[1][2][4][5]
Expected to have different solubility profiles than the starting material, particularly in mixed-solvent systems.
Differences in solubility are exploited in recrystallization.
Q1: What is the most effective method for separating the product from the starting material?
Answer: Both column chromatography and fractional recrystallization are viable methods, but column chromatography is generally the more robust and reliable technique for this specific separation due to the distinct polarity difference between the two compounds.
Column Chromatography: This method leverages the higher polarity of the product, N-(3-acetyl-4-methoxyphenyl)acetamide. When using a polar stationary phase like silica gel, the more polar product will adsorb more strongly and therefore move down the column more slowly than the less polar p-acetanisidide. This results in a clean separation where the unreacted starting material elutes first, followed by the desired product.[6][7]
Fractional Recrystallization: This technique can also be effective but may require more optimization. It relies on finding a solvent system in which the two compounds have significantly different solubilities at varying temperatures.[8][9] Given their structural similarity, finding an ideal solvent that exclusively crystallizes one compound while leaving the other in solution can be challenging and may require multiple recrystallization cycles.
Recommendation: Begin with Thin-Layer Chromatography (TLC) to assess the composition of your crude mixture. If two distinct spots are visible, proceed with column chromatography for the best resolution.
Q2: How can I effectively monitor the separation process?
Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for both developing a separation protocol and monitoring its success.[10][11] It provides a quick, qualitative assessment of the number of components in your mixture and their relative polarities.
Mechanism: TLC operates on the same principle as column chromatography. A small sample is spotted on a plate coated with a polar adsorbent (e.g., silica gel). As the solvent (mobile phase) moves up the plate, it carries the compounds with it.
The less polar p-acetanisidide will travel further up the plate, resulting in a higher Retention Factor (Rf) value .
The more polar N-(3-acetyl-4-methoxyphenyl)acetamide will interact more strongly with the silica and travel a shorter distance, resulting in a lower Rf value .
By running a TLC of your crude material alongside spots of the pure starting material (if available), you can identify the spots corresponding to the starting material and the product. During column chromatography, you can collect fractions and run TLC on them to determine which fractions contain your pure product.
Q3: My column chromatography is providing poor separation. How can I improve it?
Answer: Poor resolution in column chromatography typically stems from an improperly chosen mobile phase (eluent) or poor column packing.
Troubleshooting Steps:
Optimize the Eluent System with TLC: The goal is to find a solvent system where the Rf value of your desired product is approximately 0.3-0.4, and there is maximum separation (ΔRf) between the product and impurity spots.[6]
If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or switch to a less polar one.
If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.
A good starting point: A mixture of Hexane and Ethyl Acetate. Start with a ratio like 9:1 (Hexane:EtOAc) and gradually increase the polarity to 7:3, 1:1, etc., testing each with TLC.
Ensure Proper Column Packing: Air bubbles or cracks in the stationary phase create channels where the solvent can run through without interacting with the adsorbent, leading to very poor separation. Pack your column carefully using either the "wet" or "dry" method to create a uniform, homogenous bed.[7]
Avoid Overloading the Column: Using too much crude material for the amount of silica gel will cause the bands to broaden and overlap. A general rule is to use a mass ratio of silica gel to crude material of at least 30:1.
Q4: I tried recrystallization, but everything crashed out, or nothing crystallized. What went wrong?
Answer: The success of recrystallization hinges on the choice of solvent. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[9][12]
Troubleshooting Steps:
Systematic Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and at boiling. Common solvents to test for acetanilides include water, ethanol, isopropanol, and mixtures like ethanol/water.[8][13]
If it dissolves in the cold solvent: The solvent is too good; your compound won't crystallize upon cooling.
If it doesn't dissolve even when boiling: The solvent is too poor.
The ideal solvent: Dissolves the compound only when boiling (or nearly boiling) and forms crystals upon cooling.
Use the Minimum Amount of Hot Solvent: A common error is adding too much hot solvent. This keeps the solution from becoming saturated upon cooling, preventing crystallization. Add just enough boiling solvent to fully dissolve the solid.[12]
Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line or adding a tiny "seed" crystal of the pure product.
Cool Slowly: Rapid cooling (e.g., plunging a hot flask into an ice bath) leads to the formation of small, impure crystals. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize recovery.[9]
Experimental Protocols & Workflows
Workflow for Separation and Purification
The following diagram outlines the logical workflow for purifying your product.
Technical Guide: Mass Spectrometry Fragmentation of N-(3-acetyl-4-methoxyphenyl)acetamide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-(3-acetyl-4-methoxyphenyl)acetamide (also known as 3'-acetyl-4'-methoxyacetanilide). It is designed to assist analyti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-(3-acetyl-4-methoxyphenyl)acetamide (also known as 3'-acetyl-4'-methoxyacetanilide). It is designed to assist analytical scientists in differentiating this compound from structural analogs like Paracetamol and Methacetin during drug development and impurity profiling.
Executive Summary & Chemical Identity
N-(3-acetyl-4-methoxyphenyl)acetamide is a tri-substituted benzene derivative sharing the acetanilide core found in common analgesics. In mass spectrometry (MS), its fragmentation is governed by the stability of the acetamido group and the electronic effects of the ortho-acetyl and para-methoxy substituents.
This guide compares its spectral fingerprint against Paracetamol (4-acetamidophenol) and Methacetin (4-methoxyacetanilide), establishing a robust method for identification in complex matrices.
To reproduce the fragmentation data described below, use the following standardized LC-ESI-MS/MS protocol. This setup ensures optimal ionization of the amide nitrogen and sufficient internal energy for diagnostic cleavage.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for
).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes. Note: The target is less polar than Paracetamol due to the methoxy and acetyl capping; expect later retention.
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amide).
Collision Energy (CE): Stepped 15–35 eV.
Low CE (15 eV): Preserves molecular ion
.
High CE (35 eV): Drives secondary fragmentation for structural elucidation.
Fragmentation Pathway Analysis
The fragmentation of N-(3-acetyl-4-methoxyphenyl)acetamide follows a predictable "Acetanilide Cascade." The mechanism is driven by the neutral loss of ketene, followed by radical-driven cleavage of the methoxy group.
Primary Pathway: The Ketene Loss (Diagnostic)
The most abundant transition in acetanilides is the loss of the acetyl group attached to the nitrogen as a neutral ketene molecule (
, 42 Da).
Precursor: m/z 208 (
)
Mechanism: A 4-membered transition state rearrangement involving the amide hydrogen.
Significance: This confirms the presence of the N-acetyl group.
Secondary Pathway: Methyl Radical Ejection
Following ketene loss, the resulting aniline derivative (m/z 166) possesses high internal energy. The para-methoxy group typically undergoes homolytic cleavage, losing a methyl radical (
, 15 Da).
Precursor: m/z 166
Product: m/z 151 (Distonic radical cation or quinoid resonance structure).
Significance: Differentiates methoxy-substituted rings (loss of 15) from hydroxy-substituted rings (loss of CO, 28).
Tertiary Pathway: Acylium Ion Formation
At high collision energies, the acetyl group on the ring (position 3) can cleave to form the acetyl cation.
Product: m/z 43 (
).
Observation: This is a low-mass diagnostic ion common to all acetylated compounds.
Fragmentation Logic Diagram
The following diagram visualizes the specific decay pathway for N-(3-acetyl-4-methoxyphenyl)acetamide.
Caption: ESI+ Fragmentation pathway showing the characteristic loss of ketene followed by methyl radical ejection.
Comparative Performance Guide
In drug development, this molecule often appears as an impurity or metabolite alongside Paracetamol. The table below highlights the specific mass spectral differences required to resolve them.
Differentiation Table
Feature
N-(3-acetyl-4-methoxyphenyl)acetamide
Paracetamol (Acetaminophen)
Methacetin
Precursor Ion
m/z 208
m/z 152
m/z 166
Primary Fragment (Base Peak)
m/z 166 (Loss of 42)
m/z 110 (Loss of 42)
m/z 124 (Loss of 42)
Secondary Fragment
m/z 151 (Loss of )
m/z 65 (Ring contraction)
m/z 109 (Loss of )
Diagnostic Difference
The m/z 166 fragment is unique; it is the parent mass of Methacetin but the fragment of the target.
Fragile amide bond; m/z 110 is the hallmark signal.
Structurally identical to the target's primary fragment (m/z 166) but appears at different RT.
Retention Time (C18)
Late Eluting (Most lipophilic)
Early Eluting (Polar -OH)
Intermediate
Critical Analysis for Researchers
Isobaric Interference: Note that the primary fragment of the target (m/z 166) is isobaric with the molecular ion of Methacetin. You must rely on Chromatographic Retention Time (RT) to distinguish them. The target (with an extra acetyl group) will elute after Methacetin on a C18 column.
The "151" Coincidence: The secondary fragment of the target is m/z 151. This is isobaric with the parent ion of Paracetamol (m/z 151/152). If chromatographic separation is poor, the target's fragmentation could mimic a Paracetamol trace. Solution: Monitor the transition 208 -> 166 specifically.
Troubleshooting & Optimization
Issue: Low Signal Intensity.
Cause: The extra acetyl group withdraws electrons, reducing proton affinity at the nitrogen compared to Paracetamol.
Fix: Increase the organic content in the mobile phase earlier or use a more acidic additive (0.2% Formic Acid) to force protonation.
Issue: In-Source Fragmentation.
Cause: Acetanilides are thermally labile.
Fix: Lower the Desolvation Temperature (< 350°C) and Cone Voltage (< 20V) if you observe m/z 166 in the MS1 scan.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2817418, N-(3-acetyl-4-methoxyphenyl)acetamide. Retrieved from [Link]
NIST Mass Spectrometry Data Center. 3-Methoxyacetanilide (Methacetin) Mass Spectrum.[2][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Manura, J. J., & Manura, D. J.Mass Spectral Interpretation: The Fragmentation of Acetanilides. Scientific Instrument Services. (General mechanism reference).
Celma, C., et al. (2008).Simultaneous determination of paracetamol and its metabolites in urine by LC-MS/MS. Journal of Chromatography B. (Methodology grounding for acetanilide analysis).
A Comparative Analysis of N-(3-acetyl-4-methoxyphenyl)acetamide: Reference Standard vs. Commercial Grade
A Senior Application Scientist's Guide to Ensuring Analytical Accuracy in Pharmaceutical Research For researchers, scientists, and professionals in drug development, the quality of chemical reagents is paramount. The cho...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Ensuring Analytical Accuracy in Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the quality of chemical reagents is paramount. The choice between a highly characterized reference standard and a more economical commercial-grade material can have significant implications for experimental outcomes, regulatory submissions, and the overall integrity of a research program. This guide provides an in-depth technical comparison of N-(3-acetyl-4-methoxyphenyl)acetamide in two distinct grades: the rigorously tested reference standard and the more commonly available commercial grade. Through illustrative experimental data and detailed protocols, we will explore the critical differences and their practical consequences.
The Foundational Role of a Reference Standard
In pharmaceutical analysis, a reference standard serves as the benchmark against which a sample is compared. It is a highly purified and well-characterized substance used for qualitative identification and quantitative analysis. The use of a reference standard is crucial for method validation, stability studies, and ensuring the accuracy and reproducibility of analytical data, which is a stringent requirement by regulatory bodies like the FDA and EMA.
Commercial-grade materials, while suitable for some research applications, typically have a lower purity and are less extensively characterized. This can introduce variability and uncertainty into experimental results, particularly in sensitive analytical assays.
Comparative Quality Attributes: A Hypothetical Certificate of Analysis
To illustrate the differences, let's consider a hypothetical comparison of the quality attributes for a reference standard and a commercial grade of N-(3-acetyl-4-methoxyphenyl)acetamide, as might be presented in their respective Certificates of Analysis.
Higher purity in the reference standard ensures that the analytical signal is primarily from the compound of interest, leading to more accurate quantification.
Identity
Conforms to structure by ¹H NMR, ¹³C NMR, MS, and IR
Conforms to structure by basic analytical techniques
Comprehensive characterization of the reference standard provides a high degree of confidence in its identity.
Individual Impurity
≤ 0.05%
Not specified
Tightly controlled impurity levels in the reference standard prevent interference from related substances in analytical methods.
Total Impurities
≤ 0.15%
Not specified
A low total impurity profile is critical for safety and efficacy assessments in drug development.
Residual Solvents
Meets USP <467> requirements
Not specified
Control of residual solvents is essential for pharmaceutical applications due to their potential toxicity.
Water Content
≤ 0.1% (by Karl Fischer)
Not specified
Low water content is important for stability and accurate weighing.
Traceability
Traceable to a primary standard (e.g., USP, EP)
Not traceable
Traceability provides a documented link to a recognized metrological standard, ensuring the reliability of measurements.
To demonstrate the practical implications of these differences, we will outline a comparative analysis using a robust High-Performance Liquid Chromatography (HPLC) method. This technique is widely used for purity determination and impurity profiling of pharmaceutical compounds.
Experimental Workflow
The following diagram illustrates the workflow for the comparative HPLC analysis of the reference standard and commercial-grade N-(3-acetyl-4-methoxyphenyl)acetamide.
Caption: Workflow for comparative HPLC analysis.
Step-by-Step HPLC Protocol
1. Materials and Reagents:
N-(3-acetyl-4-methoxyphenyl)acetamide Reference Standard
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-25 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
3. Sample and Standard Preparation:
Diluent: Acetonitrile/Water (50:50, v/v)
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of diluent.
Commercial Grade Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the commercial grade material and dissolve it in 100 mL of diluent.
Filter both solutions through a 0.45 µm syringe filter before injection.
Expected Results and Interpretation
The chromatograms obtained from the HPLC analysis would likely show significant differences between the two grades.
Reference Standard Chromatogram:
A single, sharp, and symmetrical major peak at the expected retention time for N-(3-acetyl-4-methoxyphenyl)acetamide.
A very clean baseline with minimal or no observable impurity peaks.
Commercial Grade Chromatogram:
A major peak corresponding to N-(3-acetyl-4-methoxyphenyl)acetamide, which may be broader or less symmetrical than the reference standard.
The presence of several smaller peaks, indicating impurities. These impurities could be unreacted starting materials, by-products from the synthesis, or degradation products.
Illustrative Data Summary:
Parameter
Reference Standard
Commercial Grade
Retention Time (Main Peak)
~8.5 min
~8.5 min
Purity (Area %)
99.9%
92.5%
Impurity 1 (RT ~6.2 min)
Not Detected
1.8%
Impurity 2 (RT ~7.1 min)
Not Detected
3.2%
Other Impurities
0.1%
2.5%
The Causality Behind Experimental Choices
The selection of a gradient HPLC method with a C18 column is based on the polarity of N-(3-acetyl-4-methoxyphenyl)acetamide. The gradient elution allows for the effective separation of the main compound from potential impurities with a wide range of polarities. The use of a UV detector at 254 nm is appropriate due to the presence of a chromophore in the molecule.
Self-Validating System and Trustworthiness
The described protocol is a self-validating system. The injection of a blank ensures that there is no carryover or system contamination. The reference standard serves as the positive control, confirming system suitability and providing a benchmark for the retention time and peak shape of the analyte. The comparison of the commercial grade against this well-characterized standard allows for a reliable assessment of its purity and impurity profile.
Conclusion: The Imperative of Using the Right Grade for the Right Application
This guide has highlighted the critical differences between a reference standard and a commercial grade of N-(3-acetyl-4-methoxyphenyl)acetamide. While commercial-grade materials may be suitable for preliminary or non-critical research, the use of a reference standard is indispensable for applications requiring high accuracy, reproducibility, and regulatory compliance.